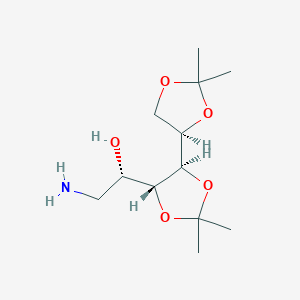

1-amino-1-deoxy-3:4,5:6-bis-O-(1-methylethylidene)-D-glucitol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Amino-1-deoxy-3:4,5:6-bis-O-(1-methylethylidene)-D-glucitol, also known as isomaltulose, is a naturally occurring disaccharide found in honey and sugar cane extract. It has gained attention in recent years due to its potential as a low glycemic index sweetener and its various physiological benefits.

Applications De Recherche Scientifique

Chemical Synthesis

1-Amino-1-deoxy-D-glucitol, a compound related to the one , has been utilized in various chemical syntheses. For instance, it was transformed into per-O-acetyl amine hydrochlorides for temporary amine protection and eventually into peracetyl isothiocyanates (Mellet et al., 1995). Additionally, it served as a precursor in the synthesis of 6-azido and 6-amino analogues of 1-deoxynojirimycin and its derivatives (Kilonda et al., 2000).

Electrosynthesis

The compound has also been used in electrosynthesis. 1-Amino-1-deoxy-4-O-β-D-glucopyranosyl-D-glucitol, a related compound, was synthesized via electro-reduction of the respective oximes of cellobiose and lactose (Fedoron̆ko et al., 1998). This method showcases the potential for electrochemical approaches in synthesizing complex organic compounds.

Drug Synthesis

In the field of drug synthesis, the related compound has been used to create ester and ketone analogues of 1-deoxynojirimycin and castanospermine, demonstrating its role in the development of therapeutic agents (Compernolle et al., 1997).

Material Science

In material science, N-polyfluoroalkyl derivatives of related compounds, including 1-amino-1-deoxy-D-glucitol, were synthesized for testing on perfluorodecalin/Pluronic F-68 microemulsions, demonstrating the compound's relevance in advanced material applications (Kaplánek et al., 2010).

Mesophase Formation

Amphiphilic N-benzoyl-1-amino-1-deoxy-D-glucitol derivatives have been synthesized for studying thermotropic liquid crystalline phases, indicating its use in the field of liquid crystal technology (Borisch et al., 1997).

Propriétés

IUPAC Name |

(1S)-2-amino-1-[(4R,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO5/c1-11(2)15-6-8(16-11)10-9(7(14)5-13)17-12(3,4)18-10/h7-10,14H,5-6,13H2,1-4H3/t7-,8+,9+,10+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSFRCCZZWJQLMW-SGIHWFKDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C2C(OC(O2)(C)C)C(CN)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H](O1)[C@@H]2[C@H](OC(O2)(C)C)[C@H](CN)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2436232.png)

![2,3-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2436237.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,4-dimethylbenzyl)acetamide](/img/structure/B2436238.png)

![2,6-Di-tert-butyl-4-[2-(phenylamino)-1,3-thiazol-4-yl]phenol hydrobromide](/img/structure/B2436246.png)